molecular formula C7H6F3N B124266 3-(Trifluoromethyl)aniline CAS No. 98-16-8

3-(Trifluoromethyl)aniline

Cat. No. B124266
Key on ui cas rn: 98-16-8
M. Wt: 161.12 g/mol
InChI Key: VIUDTWATMPPKEL-UHFFFAOYSA-N
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Patent
US04533777

Procedure details

As another example, benzotrifluoride by nitration gives 3-nitrobenzotrifluoride which in turn by reduction gives 3-aminobenzotrifluoride. The latter can be reacted with phosgene to yield the 3-isocyanatobenzotrifluoride. In the subsequent reaction of the isocyanate with dimethylamine the 1-(3-trifluoromethylphenyl)-3-dimethyl-urea is obtained which is an important herbicide (DE-AS (German Examined Specification) No. 1206201).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C(F)(F)F)C=CC=CC=1.[N+:11]([C:14]1[CH:15]=[C:16]([C:20]([F:23])([F:22])[F:21])[CH:17]=[CH:18][CH:19]=1)([O-])=O>>[NH2:11][C:14]1[CH:15]=[C:16]([C:20]([F:21])([F:22])[F:23])[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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